5-Chloromethyl-2-oxazolidinone
Overview
Description
5-Chloromethyl-2-oxazolidinone: is a heterocyclic organic compound with the molecular formula C4H6ClNO2 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a chloromethyl group attached to the ring
Mechanism of Action
Target of Action
5-Chloromethyl-2-oxazolidinone, like other oxazolidinones, primarily targets the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells. In bacteria, it is the site of action for many antibiotics, including oxazolidinones .
Mode of Action
The compound interacts with its target by binding to the bacterial ribosome and inhibiting protein synthesis . Oxazolidinones inhibit the formation of the first peptide bond in the protein synthesis process . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects various biochemical pathways in the bacterial cell. Since proteins are crucial for many cellular functions, their synthesis’s inhibition can disrupt essential processes, leading to the bacterium’s death .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting protein synthesis, the compound prevents the bacteria from carrying out essential functions, leading to their death . Oxazolidinones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances can affect the compound’s solubility and hence its bioavailability . Furthermore, the compound’s stability can be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that 5-Chloromethyl-2-oxazolidinone undergoes 4-methoxylation by direct electrochemical oxidation in methanol at a graphite electrode . This reaction yields a methoxylated derivative of the compound .
Molecular Mechanism
It is known that oxazolidinones, a class of compounds to which this compound belongs, exhibit their antibacterial effects by inhibiting protein synthesis . They act on the ribosomal 50S subunit of bacteria, preventing the formation of a functional 70S initiation complex .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Electrochemical Oxidation: One method involves the direct electrochemical oxidation of 5-chloromethyl-2-oxazolidinone in methanol at a graphite electrode, yielding (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone.
Microwave Irradiation: Another approach uses microwave irradiation in a chemical paste medium, starting from urea and ethanolamine reagents, with a catalytic amount of nitromethane to generate hot spots.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It can participate in substitution reactions, where the chloromethyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrochemical Oxidation: Methanol and graphite electrodes are commonly used in the methoxylation process.
Catalysts: Nitromethane is used as a catalyst in microwave irradiation methods.
Major Products:
Methoxylation Product: (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Chloromethyl-2-oxazolidinone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibiotic Development: Oxazolidinones, including this compound, are studied for their potential as antibiotics due to their unique mechanism of action and effectiveness against multidrug-resistant bacteria.
Industry:
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
Uniqueness:
Properties
IUPAC Name |
5-(chloromethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZCEQRXKPZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302718 | |
Record name | 5-(Chloromethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22625-57-6 | |
Record name | 5-(Chloromethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22625-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloromethyloxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022625576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22625-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloromethyloxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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